molecular formula C8H9Br2N B13601931 (S)-1-(2,4-Dibromophenyl)ethan-1-amine

(S)-1-(2,4-Dibromophenyl)ethan-1-amine

Cat. No.: B13601931
M. Wt: 278.97 g/mol
InChI Key: JQULRPNELBTLIO-YFKPBYRVSA-N
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Description

(S)-1-(2,4-Dibromophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-amine typically involves the bromination of a phenylethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dibromophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylethylamine.

    Substitution: Formation of substituted phenylethylamines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The presence of bromine atoms can influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.

    (S)-1-(2,4-Difluorophenyl)ethan-1-amine: Similar structure with fluorine atoms instead of bromine.

    (S)-1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of bromine.

Uniqueness

(S)-1-(2,4-Dibromophenyl)ethan-1-amine is unique due to the presence of bromine atoms, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

(1S)-1-(2,4-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

JQULRPNELBTLIO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Br)N

Origin of Product

United States

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